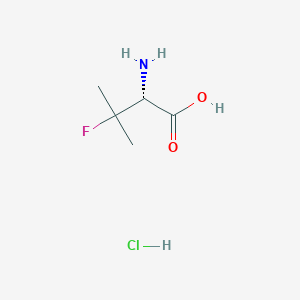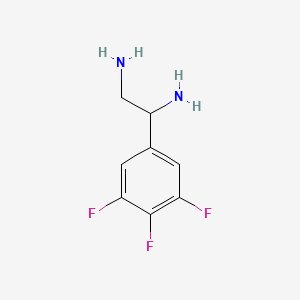
2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)- is a heterocyclic organic compound with a pyrimidine ring structure. This compound is characterized by the presence of a chlorine atom at the 4th position and a 4-methylphenyl group at the 6th position of the pyrimidine ring. It is known for its potential bioactivity and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)- can be achieved through several methods. One common method involves the aromatic nucleophilic substitution of halogenated pyrimidines with substituted anilines under microwave conditions. This method significantly reduces reaction time and improves yield compared to conventional heating methods .
Industrial Production Methods
Industrial production of this compound typically involves large-scale microwave-assisted synthesis. The reaction conditions are optimized to ensure high yield and purity. The use of microwave irradiation not only reduces reaction time but also minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with different nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or arylamines, and the reactions are typically carried out under acidic conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Catalysts like palladium or copper are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different amines can yield various substituted pyrimidines .
Scientific Research Applications
2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential bioactivity, including antifungal and pesticidal properties.
Industry: Utilized in the development of new materials and molecular recognition systems.
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Pyrimidinamine, 4-chloro-6-methyl-: Similar structure but with a methyl group instead of a 4-methylphenyl group.
2-Pyrimidinamine, 4,6-dimethyl-: Contains two methyl groups at the 4th and 6th positions.
4-Chloro-6-(methylamino)pyrimidine: Contains a methylamino group at the 6th position.
Uniqueness
2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This structural difference can lead to variations in its interaction with molecular targets and its overall bioactivity.
Properties
Molecular Formula |
C11H10ClN3 |
|---|---|
Molecular Weight |
219.67 g/mol |
IUPAC Name |
4-chloro-6-(4-methylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H10ClN3/c1-7-2-4-8(5-3-7)9-6-10(12)15-11(13)14-9/h2-6H,1H3,(H2,13,14,15) |
InChI Key |
PLMXJFQHYJEXCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[2-(Morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid](/img/structure/B12123638.png)
![2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B12123642.png)



![4(5H)-Thiazolone, 2-[(2-fluorophenyl)amino]-](/img/structure/B12123667.png)

![Methyl 4,5-dimethyl-2-[(3-{[(4-methylphenyl)sulfonyl]amino}quinoxalin-2-yl)amino]thiophene-3-carboxylate](/img/structure/B12123685.png)


![2-amino-1-[2-(2-fluorophenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123716.png)
